molecular formula C10H21NO4 B1416399 Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester CAS No. 1034710-39-8

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester

Cat. No. B1416399
M. Wt: 219.28 g/mol
InChI Key: ASAAOXSESHAVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester, also known as tert-Butyl N-(4-hydroxybutoxy)carbamate, is a chemical compound with the molecular formula C9H19NO4 . It has a molecular weight of 205.25146 .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (a carbonyl group attached to an amine and an alcohol) and a tert-butyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Biochemical Applications

Carbamates, which are esters of substituted carbamic acids, play a significant role in biochemistry, particularly as inhibitors of acetylcholinesterase (AChE). These compounds undergo hydrolysis or decarbamoylation, affecting their efficacy and stability. Research by Rosenberry and Cheung (2019) indicates that decarbamoylation rates are independent of the ester leaving group for a series of carbamic acid esters, suggesting a broad application potential for such compounds in developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).

Environmental and Food Safety

Carbamic acid esters, including ethyl carbamate, are found in fermented foods and beverages, raising health concerns due to their genotoxic and carcinogenic properties. Weber and Sharypov (2009) reviewed the occurrence, formation mechanisms, and analytical determination of ethyl carbamate, highlighting the importance of monitoring and controlling these compounds in consumer products (Weber & Sharypov, 2009).

Material Science Applications

Xylan derivatives, including xylan esters, have shown promise in material science for creating new biopolymers with specific properties. Petzold-Welcke et al. (2014) discussed the synthesis and potential applications of xylan esters, indicating their use in drug delivery and as paper strength additives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Biotechnological Routes

The study of lactic acid derivatives, including lactate ester, offers insights into the biotechnological production of valuable chemicals. Gao, Ma, and Xu (2011) reviewed the production of chemicals from lactic acid via chemical and biotechnological routes, emphasizing the potential for green chemistry applications (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

tert-butyl N-(4-hydroxybutoxy)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)14-8-6-5-7-12/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAAOXSESHAVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester
Reactant of Route 5
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester
Reactant of Route 6
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.